N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide is a compound belonging to the class of triazoles, which are nitrogen-containing heterocyclic compounds Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide typically involves the formation of the triazole ring followed by the introduction of the acetamide group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylhydrazine with acetic anhydride can yield the desired triazole ring, which is then methylated to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The phenyl group or other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring or triazole moiety .
Scientific Research Applications
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal with a similar structure, known for its broad-spectrum activity.
Rufinamide: An anticonvulsant drug containing a triazole ring, used to treat epilepsy.
Uniqueness
N-Methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62400-42-4 |
---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-methyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C11H12N4O/c1-8(16)15(2)11-12-10(13-14-11)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13,14) |
InChI Key |
CFZSLKAHHILRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NNC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.